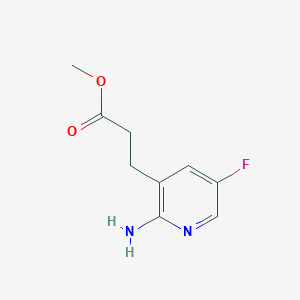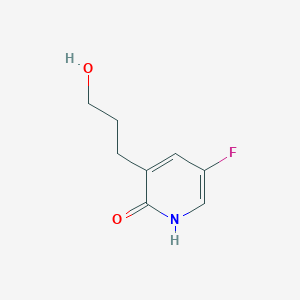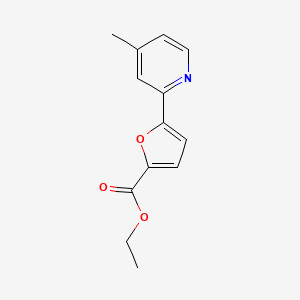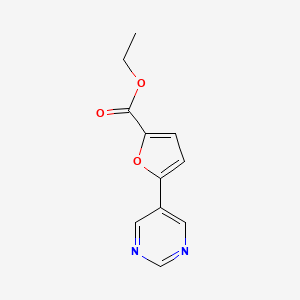
Ethyl 5-(5-pyrimidyl)-2-furoate
Übersicht
Beschreibung
Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .
Molecular Structure Analysis
The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .
Wissenschaftliche Forschungsanwendungen
Palladium-Catalysed Direct Heteroarylations : Ethyl 5-bromothiophene-2-carboxylate and related compounds have been utilized in palladium-catalysed direct arylation of heteroaromatics. These reagents, with their blocked C5 by ester groups, prevent the formation of dimers or oligomers, facilitating the formation of biheteroaryls in high yields. This has implications for the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Copolyesters with Bio-Based Furanic Units : Ethyl 2-furoate derived monomers have been used for creating copolyesters containing both terephthalate and furoate units. These copolymers, characterized by methods such as NMR and TGA, showcase the potential of using ethyl 2-furoate in the development of new materials with good thermal stability (Abid, Kamoun, Gharbi, & Fradet, 2008).
Intramolecular Ring Formation Studies : Investigations into the thermal and photochemical decompositions of various methyl furoate derivatives have provided insights into the formation of complex molecular structures like methyl pyrroloquinoline carboxylates. These studies contribute to our understanding of reaction mechanisms and pathways in organic chemistry (Yakushijin, Tsuruta, & Furukawa, 1982).
Glycosidase Inhibitory Activities : Research on derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate shows significant inhibitory activity towards glycosidases, with potential implications in biochemistry and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Synthesis of Insecticidal Esters : The synthesis of 5-substituted 3-furoates, including chloromethylation and Friedel–Crafts reactions, has been explored for creating intermediates for insecticidal esters. This research contributes to the development of new agrochemicals (Elliott, Janes, & Pearson, 1971).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBIEMXDXADZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-pyrimidyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



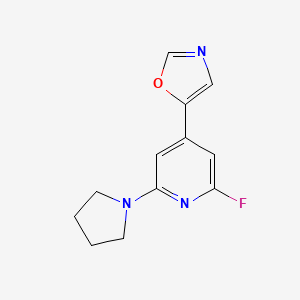
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)
![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)
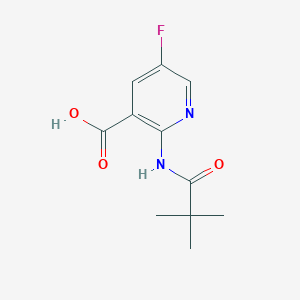
![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)
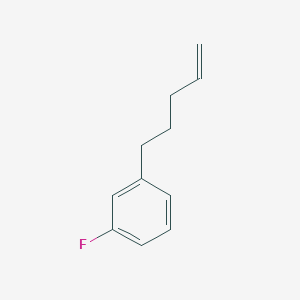
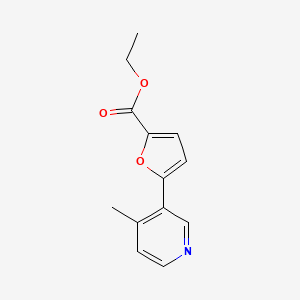
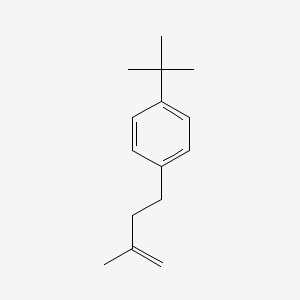
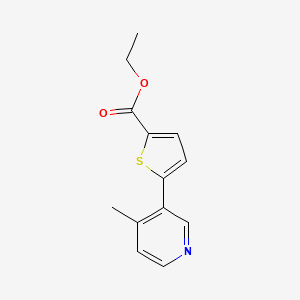
![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)
